2-Carboxybenzoyl Amlodipine
CAS No.: 318465-73-5
Cat. No.: VC21346913
Molecular Formula: C28H29ClN2O8
Molecular Weight: 557 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 318465-73-5 |
---|---|
Molecular Formula | C28H29ClN2O8 |
Molecular Weight | 557 g/mol |
IUPAC Name | 2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid |
Standard InChI | InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34) |
Standard InChI Key | IAYRABGXHCLELQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O |
Appearance | Solid powder |
Chemical Structure and Properties
2-Carboxybenzoyl Amlodipine is chemically identified as 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate. This compound represents a structural modification of amlodipine, featuring an additional carboxybenzoyl group attached to the amino function in the molecule . The compound was first documented in chemical repositories in 2006, with its most recent data modification occurring in February 2025 .
Physical and Chemical Characteristics
The physical and chemical properties of 2-Carboxybenzoyl Amlodipine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C28H29ClN2O8 |
Molecular Weight | 557.0 g/mol |
PubChem CID | 9937612 |
Creation Date | October 25, 2006 |
Modification Date | February 22, 2025 |
Structure Type | Dihydropyridine derivative |
Functional Groups | Carboxylic acid, ester, amide, chlorophenyl |
The compound contains several key functional groups including carboxylic acid, esters, an amide linkage, and a chlorophenyl moiety . The presence of these functional groups contributes to its chemical reactivity and potential pharmacological properties. The molecular structure maintains the dihydropyridine core that is characteristic of amlodipine but incorporates the additional carboxybenzoyl moiety that modifies its physicochemical properties .
Relationship to Amlodipine
Structural Relationship
2-Carboxybenzoyl Amlodipine maintains the core dihydropyridine structure that is essential for the calcium channel blocking activity of amlodipine . The compound can be considered a derivative of amlodipine, where the primary amine group has been functionalized with a carboxybenzoyl moiety. This structural modification potentially alters the compound's pharmacological properties while maintaining some similarities to the parent compound.
Synthesis and Manufacturing
Considerations in Manufacturing
The synthesis of amlodipine involves several critical steps and intermediates, as outlined in the patent information . The process typically includes:
-
Condensation reactions involving o-chlorobenzaldehyde
-
Formation of benzylidene derivatives
-
Cyclization reactions to form the dihydropyridine ring
-
Potential transesterification reactions to modify ester groups
Research Findings and Applications
Current Research Status
Pharmacological Properties
Comparison with Amlodipine Pharmacology
Amlodipine is known for its effectiveness in treating hypertension and coronary artery disease through vasodilation and reduction of vascular resistance . It has distinct pharmacokinetic properties, including:
-
Bioavailability of 64-90%
-
Protein binding of 93%
-
Liver metabolism
-
Elimination half-life of 30-50 hours
-
Duration of action of at least 24 hours
The 2-Carboxybenzoyl modification might alter these properties, potentially affecting the clinical utility of the compound. The addition of the carboxybenzoyl group could potentially improve certain characteristics while potentially introducing limitations in other aspects of its pharmacological profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume